N-Methylbenzenesulfonamide

Description

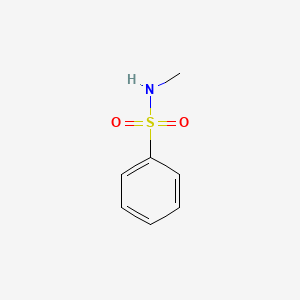

Structure

3D Structure

Properties

IUPAC Name |

N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-8-11(9,10)7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDVKEBISAOWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063731 | |

| Record name | N-Methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5183-78-8 | |

| Record name | N-Methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5183-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005183788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5183-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6Z99246JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methylbenzenesulfonamide: IUPAC Name, Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methylbenzenesulfonamide, a chemical compound of interest in organic synthesis and potentially in drug discovery. This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance within the broader class of sulfonamides.

Chemical Identity and Structure

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₉NO₂S[1]

-

CAS Number: 5183-78-8[1]

-

Canonical SMILES: CNS(=O)(=O)C1=CC=CC=C1[1]

-

InChIKey: SVDVKEBISAOWJT-UHFFFAOYSA-N[1]

The structure of this compound consists of a benzene (B151609) ring bonded to a sulfonamide group, where the nitrogen atom of the sulfonamide is substituted with a methyl group.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. While experimental data is limited, computed values provide useful estimates for research and experimental design.

| Property | Value | Source |

| Molecular Weight | 171.22 g/mol | PubChem[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water | Thermo Scientific Alfa Aesar[2] |

| LogP (Computed) | 0.9 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary amine. The following protocol is adapted from a general procedure for the synthesis of related sulfonamide compounds.[3]

Reaction: Benzenesulfonyl chloride + Methylamine (B109427) → this compound

Materials:

-

Benzenesulfonyl chloride

-

Methylamine (e.g., 40% solution in water)

-

Pyridine (B92270) or other suitable base

-

Dichloromethane (DCM) or other suitable organic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve benzenesulfonyl chloride (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.1 equivalents) to the stirred solution.

-

In a separate flask, prepare a solution of methylamine (1.1 equivalents).

-

Add the methylamine solution dropwise to the cooled benzenesulfonyl chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[4] The following is a general protocol that can be optimized for specific instrumentation and applications.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mass spectrometry compatibility)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for best separation.

-

Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Acetonitrile/Water with acid (isocratic or gradient)

-

Flow Rate: 1.0 mL/min (typical)

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10-20 µL

-

-

Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

General Mechanism of Action for Sulfonamides

While the specific biological activity of this compound is not well-documented, it belongs to the sulfonamide class of compounds, many of which are known for their antimicrobial properties. The general mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5]

Caption: General mechanism of action for antibacterial sulfonamides.

Applications in Drug Development

This compound serves as a valuable building block in organic synthesis. The sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents. While this specific compound may not have direct therapeutic applications, its derivatives could be explored for various biological activities. For instance, many sulfonamide-containing molecules have been investigated as antibacterial, anticancer, and anti-inflammatory agents.[5] The structural simplicity of this compound makes it an attractive starting material for the synthesis of more complex molecules for drug discovery and development.

References

- 1. This compound | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methylbenzenesulfonamide (CAS 5183-78-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzenesulfonamide, with the CAS number 5183-78-8, is a chemical compound belonging to the sulfonamide class. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its potential, yet largely uninvestigated, role in drug discovery and development. While the broader class of benzenesulfonamides is well-known for a variety of biological activities, including antimicrobial, anticancer, and carbonic anhydrase inhibitory effects, specific data for the N-methyl derivative remains limited. This document aims to consolidate the available information and provide a foundational resource for researchers interested in this compound.

Chemical and Physical Properties

This compound is a simple sulfonamide derivative characterized by a methyl group attached to the nitrogen atom of the benzenesulfonamide (B165840) core. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5183-78-8 | [1] |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzenesulfonamide, N-methyl-; N-(Phenylsulfonyl)methanamine | [1] |

| Appearance | White to off-white solid | |

| Purity | >98% (commercially available) |

Note: Some physical properties such as melting point and solubility in various solvents are not consistently reported in the literature for this specific compound and may require experimental determination.

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

Materials:

-

Benzenesulfonyl chloride

-

Methylamine (B109427) (e.g., 40% in water or as a gas)

-

Anhydrous tetrahydrofuran (B95107) (THF) or Dichloromethane (DCM)

-

A suitable base (e.g., Pyridine (B92270), Triethylamine, or aqueous Sodium Hydroxide)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzenesulfonyl chloride (1 equivalent) in an appropriate anhydrous solvent such as THF or DCM.

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylamine (1.1 to 1.5 equivalents) and a base (1.1 to 1.5 equivalents, e.g., pyridine or triethylamine) to the cooled solution of benzenesulfonyl chloride via the dropping funnel. If using aqueous methylamine, an aqueous base like sodium hydroxide (B78521) can be used in a two-phase system.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (typically 2-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl to neutralize the excess base and amine.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (ethanol is often a good choice for sulfonamides) to the flask.[3]

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[4]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and other insoluble impurities.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.[5]

-

To maximize yield, the flask can be placed in an ice bath for a short period.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Spectral Data

| Data Type | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzene (B151609) ring and a singlet for the N-methyl protons. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the benzene ring and a signal for the N-methyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (171.22 g/mol ). |

Reference spectra for this compound can be found in databases such as PubChem.[1]

Potential Applications in Drug Discovery

The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. The biological activity of these compounds is often attributed to their ability to mimic the tetrahedral transition state of enzymatic reactions, particularly those involving carbonic anhydrases.[6][7]

Carbonic Anhydrase Inhibition

Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[6] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[6][7] While N-substituted sulfonamides can exhibit competitive inhibition of CAs, their potency is often lower than their primary sulfonamide counterparts.[8] The specific inhibitory activity of this compound against various CA isoforms has not been extensively reported and represents a key area for future investigation.

Anticancer and Antimicrobial Activity

The sulfonamide moiety is a key structural feature in many anticancer and antimicrobial drugs.[9][10][11][12][13][14][15] The mechanism of action for their anticancer effects can be diverse, including the inhibition of enzymes crucial for tumor growth and angiogenesis.[10][13] Similarly, their antimicrobial properties often stem from the inhibition of essential metabolic pathways in bacteria.[11][15] Given these precedents, this compound could be a valuable starting point for the development of novel therapeutic agents in these areas.

Signaling Pathways and Logical Relationships

While no specific signaling pathways have been definitively associated with this compound, based on the known activities of the broader benzenesulfonamide class, several potential pathways could be modulated.

Synthesis Workflow

The synthesis of this compound follows a straightforward nucleophilic substitution reaction.

Caption: General workflow for the synthesis of this compound.

Potential Biological Action as a Carbonic Anhydrase Inhibitor

As a potential carbonic anhydrase inhibitor, this compound could interfere with pH regulation and ion transport, processes that are often dysregulated in cancer.

Caption: Hypothetical signaling pathway of carbonic anhydrase inhibition.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is prevalent in numerous biologically active molecules. While specific research on this particular derivative is sparse, its structural relationship to a well-established class of therapeutic agents suggests significant potential for further investigation. This guide provides the necessary foundational information, including detailed experimental protocols and an overview of potential biological activities, to encourage and facilitate future research into the therapeutic applications of this compound. Further studies are warranted to elucidate its specific biological targets, mechanisms of action, and its potential role in modulating key signaling pathways relevant to human diseases.

References

- 1. This compound | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. Home Page [chem.ualberta.ca]

- 5. mt.com [mt.com]

- 6. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 7. drugs.com [drugs.com]

- 8. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest [mdpi.com]

- 14. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects | Bentham Science [benthamscience.com]

- 15. (PDF) Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008) | Yeliz Genç | 99 Citations [scispace.com]

A Comprehensive Technical Guide to the Physical Properties of N-Methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of N-Methylbenzenesulfonamide (CAS No. 5183-78-8). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for the determination of these properties are provided.

Core Physical Properties

This compound is a chemical intermediate with the molecular formula C₇H₉NO₂S.[1] Its physical characteristics are crucial for its handling, application, and integration into various chemical processes.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units | Notes |

| Molecular Weight | 171.21 | g/mol | [1] |

| Melting Point | 31 | °C | |

| Boiling Point | 165-170 | °C | @ 30 Torr |

| Density | 1.255 | g/cm³ | at 25 °C (lit.) |

| Flash Point | 125.6 | °C | |

| Refractive Index | 1.538 | ||

| Water Solubility | Soluble | [2] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has liquefied is recorded as the end of the melting range.[3][4][5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Principle: By heating a small sample of the liquid and observing the temperature at which it boils, this characteristic property can be determined. For small quantities, a micro-boiling point determination method is often employed.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

A few drops of this compound are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer.

-

The assembly is heated in a Thiele tube or an aluminum block.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][7][8][9]

Density Determination

Density is the mass of a substance per unit volume.

Principle: The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 25°C).

-

The pycnometer is removed from the bath, carefully dried on the outside, and its mass is weighed.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.[10][11]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Principle: A qualitative assessment of solubility is often performed by observing the dissolution of a small amount of solute in a given solvent.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer or stirring rod

-

Solvent (e.g., deionized water)

Procedure:

-

A small, measured amount of this compound (e.g., 10-20 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL of water) is added.

-

The mixture is agitated vigorously using a vortex mixer or by stirring.

-

Observations are made to see if the solid dissolves completely.

-

If the solid dissolves, it is recorded as soluble in that solvent. If it does not, it is recorded as insoluble or sparingly soluble. For a more quantitative analysis, incremental amounts of the solute can be added to a fixed volume of solvent until saturation is reached.[2][12]

Visualizations

The following diagrams illustrate the relationships between the compound's identification and its physical properties, as well as a general workflow for their determination.

Caption: Relationship between this compound's identity and its key physical properties.

Caption: A generalized workflow for the experimental determination of physical properties.

References

- 1. This compound | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. matestlabs.com [matestlabs.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

N-Methylbenzenesulfonamide: A Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of N-Methylbenzenesulfonamide, with a focus on its melting and boiling points. This document also outlines standardized experimental protocols for the determination of these critical physical constants, ensuring accuracy and reproducibility in a laboratory setting.

Core Physical Properties

This compound (CAS No. 5183-78-8), a benzenesulfonamide (B165840) derivative, presents as a white or colorless to light yellow powder, lump, or clear liquid. It is recognized for its utility as an intermediate in various industrial applications. An accurate understanding of its physical properties is paramount for its handling, application, and in the development of new synthetic pathways.

Data Summary

The experimentally determined melting and boiling points of this compound are summarized in the table below. It is important to note that the boiling point is reported at a reduced pressure.

| Physical Property | Value | Conditions |

| Melting Point | 31 °C | Atmospheric Pressure |

| Boiling Point | 165-170 °C | 30 Torr |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to the characterization of a chemical compound. The following sections detail generalized, yet widely accepted, methodologies for these measurements.

Melting Point Determination: Capillary Method

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount of the sample is ground to a fine powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): A preliminary rapid heating is performed to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: A fresh capillary tube is prepared. The apparatus is heated rapidly to a temperature about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A pure compound should have a sharp melting range of 1-2 °C.

Boiling Point Determination: Thiele Tube Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: A small amount (approximately 0.5-1 mL) of this compound is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.

-

Assembly: The test tube is attached to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: The thermometer and test tube assembly are inserted into the Thiele tube, which is filled with a high-boiling point liquid like mineral oil. The thermometer bulb and sample should be positioned below the side arm of the Thiele tube.

-

Heating: The side arm of the Thiele tube is gently heated. The shape of the tube allows for convection currents to ensure uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like this compound.

An In-Depth Technical Guide to the Solubility of N-Methylbenzenesulfonamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of N-Methylbenzenesulfonamide in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. This guide provides the available qualitative information, presents quantitative solubility data for structurally analogous sulfonamide compounds to offer a comparative framework, and details established experimental protocols for the precise determination of solubility. Furthermore, this document includes visualizations of the experimental workflow for solubility determination and a general synthetic pathway for N-substituted benzenesulfonamides to support researchers in their laboratory work.

Introduction to this compound and its Solubility

Quantitative Solubility Data

As of the date of this publication, specific experimental data on the solubility of this compound in a range of common organic solvents could not be located in the reviewed literature. To provide a useful reference for formulation development and experimental design, the following tables summarize the quantitative solubility of structurally similar and parent sulfonamide compounds.

Disclaimer: The data presented below is for structurally related compounds and should be used only as a comparative guide to estimate the potential solubility behavior of this compound. Experimental verification is essential for accurate results.

Table 1: Solubility of p-Toluenesulfonamide (CAS: 70-55-3) in Various Solvents

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 3.2 |

Data sourced from SIDS INITIAL ASSESSMENT PROFILE for p-Toluenesulfonamide.

Table 2: Solubility of Methanesulfonamide (B31651) (CAS: 3144-09-0) in Various Solvents

| Solvent | Temperature (°C) | Mole Fraction Solubility (x * 10²) |

| 1,4-Dioxane | 45 | 2.619 |

| Acetone | 45 | 1.630 |

| Ethyl Acetate | 45 | 1.471 |

| Acetonitrile | 45 | 0.5048 |

| Methanol | 45 | 0.3888 |

| Ethanol | 45 | 0.3391 |

| n-Propanol | 45 | 0.3133 |

| Toluene | 45 | 0.2737 |

| Isopropanol | 45 | 0.2574 |

| Cyclohexane | 45 | 0.02238 |

Data adapted from a comprehensive study on methanesulfonamide solubility.

Experimental Protocol for Solubility Determination: The Saturation Shake-Flask Method

The equilibrium solubility of this compound can be reliably determined using the saturation shake-flask method, which is considered a gold standard in the pharmaceutical industry. This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis equipment)

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles. The filter should be pre-conditioned with the solvent to prevent loss of the analyte due to adsorption.

-

Quantification: Determine the concentration of this compound in the filtered sample using a validated analytical method.

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered aliquot. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's boiling/decomposition point). Weigh the vial again to determine the mass of the dried solute. The solubility can then be expressed as g/100g of solvent or other relevant units.

-

Chromatographic Analysis (HPLC): Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the HPLC instrument. Analyze the diluted sample using a validated HPLC method with a suitable detector (e.g., UV-Vis). Quantify the concentration by comparing the peak area of the sample to a standard calibration curve.

-

3.3. Data Calculation

-

For Gravimetric Analysis:

-

Mass of solute = (Mass of vial with dried residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial with solution) - (Mass of vial with dried residue)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

-

-

For Chromatographic Analysis:

-

Determine the concentration (e.g., in mg/mL) from the calibration curve.

-

Account for the dilution factor to calculate the concentration in the original saturated solution.

-

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

Caption: Experimental workflow for solubility determination.

Caption: General synthesis of this compound.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains elusive in the current body of scientific literature, this guide equips researchers with the necessary tools to address this gap. By utilizing the provided comparative data for structurally similar compounds and implementing the detailed experimental protocol for the shake-flask method, scientists and drug development professionals can generate reliable and accurate solubility profiles. Such data is indispensable for the rational design of formulations, optimization of synthetic routes, and advancement of research involving this important sulfonamide compound.

References

An In-depth Technical Guide to the 1H NMR Spectrum of N-Methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-Methylbenzenesulfonamide. Due to the absence of a publicly available, definitive 1H NMR dataset for this compound, the quantitative data presented in this guide is a well-reasoned estimation based on spectral data from closely related analogous compounds. This guide offers a comprehensive overview, including a detailed experimental protocol for acquiring such a spectrum and a visualization of the molecule's structure and proton relationships.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the protons of the N-methyl group. The electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of the aromatic protons, causing them to appear downfield.

Table 1: Predicted 1H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2, H-6 (ortho) | 7.85 - 7.95 | Doublet of doublets (dd) or Multiplet (m) | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 Hz | 2H |

| H-3, H-5 (meta) | 7.50 - 7.60 | Multiplet (m) | Jortho ≈ 7-9 Hz, Jpara ≈ 0.5-1 Hz | 2H |

| H-4 (para) | 7.60 - 7.70 | Multiplet (m) | - | 1H |

| N-CH3 | 2.60 - 2.80 | Singlet (s) | - | 3H |

| N-H | 4.50 - 5.50 | Broad Singlet (br s) | - | 1H |

Note: The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature.

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for similar compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended for good signal dispersion.

-

Tuning and Shimming: Tune the probe to the 1H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds is generally sufficient.

-

Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking and Referencing: Identify the chemical shift of each peak and reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl3 at 7.26 ppm).

-

Visualization of Molecular Structure and Proton Environment

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the different proton environments, which give rise to the distinct signals in the 1H NMR spectrum.

Caption: Molecular structure and proton assignments of this compound.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of N-Methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of N-Methylbenzenesulfonamide. As a fundamental analytical technique, 13C NMR spectroscopy is crucial for the structural elucidation and purity assessment of this and related compounds in drug discovery and development. This document outlines predicted chemical shifts, a detailed experimental protocol for data acquisition, and a logical workflow for spectral analysis.

Predicted 13C NMR Chemical Shifts

Based on the analysis of benzenesulfonamide (B165840) and its N-substituted derivatives, the following table summarizes the predicted 13C NMR chemical shifts for this compound in common deuterated solvents like CDCl₃ and DMSO-d₆. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted 13C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Assignment | Predicted Chemical Shift (CDCl₃) | Predicted Chemical Shift (DMSO-d₆) |

| C1 | C-S (ipso) | 138 - 142 | 139 - 143 |

| C2, C6 | C-H (ortho) | 126 - 128 | 127 - 129 |

| C3, C5 | C-H (meta) | 128 - 130 | 129 - 131 |

| C4 | C-H (para) | 132 - 134 | 133 - 135 |

| CH₃ | N-CH₃ | 28 - 32 | 29 - 33 |

Note: These predictions are based on data from related benzenesulfonamide derivatives and general principles of 13C NMR spectroscopy.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

-

Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (0 ppm). However, modern spectrometers can reference the spectrum to the residual solvent peak.[1]

NMR Spectrometer Setup and Data Acquisition

The following parameters are suitable for a typical modern NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Spectral Width (SW): Approximately 200-250 ppm to ensure all carbon signals are captured.

-

Transmitter Frequency Offset (O1p): Centered around 100-120 ppm.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations of quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration.

-

Pulse Width (P1): A 30° or 45° pulse is commonly used to reduce the overall experiment time.

-

Decoupling: Broadband proton decoupling (e.g., cpd or waltz16) should be applied during acquisition to produce a spectrum with single lines for each carbon.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm) or TMS (0 ppm) if used.[1]

-

Peak Picking and Integration: Identify all peaks and integrate their areas. While integration in proton-decoupled ¹³C NMR is not always strictly quantitative due to varying relaxation times and the Nuclear Overhauser Effect (NOE), it can provide an estimate of the relative number of carbons.

Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of a 13C NMR spectrum of a compound like this compound.

Caption: Workflow for 13C NMR analysis of this compound.

Signaling Pathways and Drug Development Context

This compound itself is not a widely recognized therapeutic agent with well-defined signaling pathway interactions. However, the benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs. These include carbonic anhydrase inhibitors (e.g., acetazolamide), diuretics (e.g., hydrochlorothiazide), and some anticancer agents. The specific biological activity of a benzenesulfonamide derivative is determined by the nature of the substituents on the benzene (B151609) ring and the sulfonamide nitrogen.

For drug development professionals, the 13C NMR data of this compound and its analogues are critical for:

-

Structural Verification: Confirming the identity and structure of newly synthesized compounds.

-

Purity Analysis: Detecting and quantifying impurities, which is a regulatory requirement.

-

Reaction Monitoring: Tracking the progress of chemical reactions involving the benzenesulfonamide moiety.

-

SAR Studies: Correlating changes in the chemical structure (and hence the 13C NMR spectrum) with biological activity to build structure-activity relationships.

The logical workflow for utilizing 13C NMR in a drug development context is depicted in the following diagram.

Caption: Role of 13C NMR in a drug development workflow.

This guide provides a foundational understanding of the 13C NMR spectroscopy of this compound, offering valuable insights for researchers and professionals in the field of drug development. The provided protocols and workflows can be adapted for the analysis of other benzenesulfonamide derivatives.

References

An In-depth Technical Guide to the FT-IR Analysis of N-Methylbenzenesulfonamide Functional Groups

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as a pivotal analytical technique for the characterization of N-Methylbenzenesulfonamide. It details the interpretation of its infrared spectrum, outlines experimental protocols, and presents a structured analysis of its core functional groups.

Introduction to FT-IR Spectroscopy and this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical method used to identify functional groups within a molecule.[1] The technique operates by passing infrared radiation through a sample; specific frequencies are absorbed by the molecule's bonds, causing them to vibrate (stretch, bend, or rock).[1] The resulting spectrum is a unique molecular fingerprint, providing invaluable information about the compound's chemical structure.

This compound (C₇H₉NO₂S) is an organic compound featuring a sulfonamide functional group.[2] This class of compounds is significant in medicinal and pharmaceutical chemistry.[3] FT-IR analysis is crucial for confirming the presence of the key sulfonamide moiety, the benzene (B151609) ring, and the N-methyl group, thereby verifying the compound's identity and purity.

Molecular Structure and Key Functional Groups

The structure of this compound consists of a central sulfonamide group (-SO₂NH-) attached to a benzene ring and a methyl group linked to the nitrogen atom. The primary functional groups that yield characteristic signals in an FT-IR spectrum are:

-

Sulfonyl Group (SO₂): Produces strong, distinct stretching vibrations.

-

N-H Group (secondary amine): Exhibits characteristic stretching and bending vibrations.

-

Aromatic Ring (Benzene): Shows C-H stretching and C=C ring stretching and bending vibrations.

-

C-N and S-N Bonds: Associated with stretching vibrations.

-

Methyl Group (CH₃): Displays characteristic C-H stretching and bending modes.

FT-IR Spectrum Analysis and Data Interpretation

The infrared spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational frequencies of its functional groups. The typical wavenumber ranges for these groups, as reported for sulfonamide derivatives, are summarized below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

| N-H | Stretching | 3200 - 3300 | Medium | [4] |

| Aromatic C-H | Stretching | 3000 - 3120 | Weak to Medium | [3] |

| Aliphatic C-H (in CH₃) | Asymmetric/Symmetric Stretching | 2915 - 2970 / 2845 - 2880 | Medium | |

| SO₂ | Asymmetric Stretching | 1315 - 1370 | Strong | [4][5] |

| SO₂ | Symmetric Stretching | 1119 - 1181 | Strong | [4][5] |

| Aromatic C=C | Ring Stretching | 1430 - 1600 | Medium | [3] |

| N-H | Bending | 1550 - 1640 | Medium | [5] |

| S-N | Stretching | 875 - 935 | Medium | [6] |

| SO₂ | Scissoring/Wagging | 500 - 600 | Medium | [3][6] |

Key Interpretive Points:

-

Sulfonyl (SO₂) Group: The most identifiable feature of a sulfonamide spectrum is the presence of two strong absorption bands corresponding to the asymmetric and symmetric stretching of the SO₂ group. These typically appear in the regions of 1370-1315 cm⁻¹ and 1181-1119 cm⁻¹, respectively.[5]

-

N-H Group: A single, medium-intensity peak around 3200-3300 cm⁻¹ is indicative of the N-H stretching vibration in the secondary sulfonamide.[4] The weakening of this bond can sometimes be observed as a shift to a lower frequency (red-shift) from the computed wavenumber.[7]

-

Aromatic System: Aromatic C-H stretching vibrations are typically seen as weaker bands just above 3000 cm⁻¹.[3] In-plane C=C stretching vibrations of the phenyl ring produce a series of medium-intensity bands in the 1430-1600 cm⁻¹ region.[3]

-

S-N Stretching: The stretching vibration of the S-N bond is expected in the 875-935 cm⁻¹ range.[6]

Experimental Protocols for FT-IR Analysis

Accurate spectral data acquisition is contingent on proper sample preparation. For a solid compound like this compound, the KBr pellet and Attenuated Total Reflectance (ATR) methods are most common.

Method 1: Potassium Bromide (KBr) Pellet Technique

This method involves dispersing the solid sample within a matrix of dry, IR-transparent potassium bromide.[8]

-

Materials: this compound, IR-grade KBr powder (oven-dried at ~105°C to remove moisture), agate mortar and pestle, pellet-pressing die, hydraulic press.[9]

-

Protocol:

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.[8] The recommended sample-to-KBr ratio is between 0.2% and 1%.[10]

-

Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained. The particle size should ideally be less than the wavelength of the IR radiation (1 to 2 microns) to minimize light scattering.[10]

-

Pellet Formation: Transfer the powder mixture into the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[8]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: First, run a background scan with an empty sample compartment to account for atmospheric H₂O and CO₂.[1] Then, run the sample scan. Set the resolution to 4 or 8 cm⁻¹ and accumulate 16 to 100 scans over the wavenumber range of 4000-400 cm⁻¹.[1][3]

-

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a rapid alternative that requires minimal sample preparation.[8]

-

Materials: this compound, spatula, FT-IR spectrometer with an ATR accessory.

-

Protocol:

-

Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal surface, ensuring complete coverage.[1]

-

Apply Pressure: Use the pressure clamp to press the sample firmly against the crystal. Good contact is essential for a high-quality spectrum.[8]

-

Data Acquisition: Collect the sample spectrum using similar instrument settings as the KBr method (4000-400 cm⁻¹ range, 4-8 cm⁻¹ resolution).

-

Cleaning: After analysis, remove the sample and thoroughly clean the crystal surface with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft tissue.[1]

-

Visualization of Experimental Workflow

The logical flow from sample handling to final data interpretation can be visualized to clarify the process for researchers.

Caption: Workflow for FT-IR Analysis of this compound.

References

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 2. This compound | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]

- 4. ripublication.com [ripublication.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. scribd.com [scribd.com]

- 10. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of N-Methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric behavior of N-Methylbenzenesulfonamide, a key moiety in medicinal chemistry. Understanding its fragmentation patterns under various ionization techniques is crucial for its identification, characterization, and quantification in complex matrices. This document outlines the primary fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), presents quantitative data, and provides detailed experimental protocols.

Core Concepts in the Mass Spectrometry of this compound

This compound (C₇H₉NO₂S), with a molecular weight of 171.22 g/mol , exhibits characteristic fragmentation patterns upon ionization in a mass spectrometer. The primary sites of bond cleavage are the sulfonamide S-N and C-S bonds, leading to a series of diagnostic fragment ions. The fragmentation is influenced by the ionization technique employed, with Electron Ionization (EI) typically inducing more extensive fragmentation than the softer Electrospray Ionization (ESI) method.

Electron Ionization (EI) Fragmentation

Under EI conditions, this compound undergoes significant fragmentation. The initial event is the formation of a molecular ion (M⁺•) at m/z 171. This high-energy species then fragments through several pathways, primarily involving the cleavage of the S-N and C-S bonds. Common fragmentation patterns for sulfonamides under EI include the loss of the alkyl group, the entire sulfonyl group, or rearrangements leading to stable carbocations.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, at m/z 172 for this compound. Tandem mass spectrometry (MS/MS) of this precursor ion reveals a more controlled fragmentation pattern compared to EI. The collision-induced dissociation (CID) of the [M+H]⁺ ion primarily involves the cleavage of the S-N bond and the loss of small neutral molecules like SO₂. The fragmentation of protonated N-alkyl-p-toluenesulfonamides, a related class of compounds, has been shown to proceed via two main pathways: elimination of the amine to form a sulfonyl cation or elimination of an alkene to form the protonated toluenesulfonamide.

Quantitative Fragmentation Data

The following tables summarize the key fragment ions observed for this compound under different mass spectrometric conditions.

Electron Ionization (GC-MS) Fragmentation Data

The data presented below is derived from the NIST Mass Spectrometry Data Center.

| m/z | Proposed Ion | Relative Abundance |

| 171 | [M]⁺• (Molecular Ion) | Moderate |

| 156 | [M - CH₃]⁺ | Low |

| 141 | [C₆H₅SO₂]⁺ | High |

| 106 | [M - SO₂ - H]⁺ | Moderate |

| 92 | [C₆H₅NH]⁺• | Low |

| 77 | [C₆H₅]⁺ | High (Often Base Peak) |

| 65 | [C₅H₅]⁺ | Moderate |

| 51 | [C₄H₃]⁺ | Moderate |

Proposed Electrospray Ionization (ESI-MS/MS) Fragmentation Data

This table presents the expected major fragment ions from the collision-induced dissociation of the protonated molecule [M+H]⁺ at m/z 172. The relative abundances are estimations based on the fragmentation of similar sulfonamides.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure | Expected Relative Abundance |

| 172 | 157 | CH₃ | [C₆H₅SO₂NH₂]⁺ | Low |

| 172 | 141 | NH₂CH₃ | [C₆H₅SO₂]⁺ | High |

| 172 | 107 | SO₂ | [C₆H₅NHCH₃]⁺ | High |

| 172 | 94 | SO₂NH | [C₆H₅CH₃]⁺• | Moderate |

| 172 | 77 | SO₂NHCH₃ | [C₆H₅]⁺ | Moderate |

Experimental Protocols

Detailed methodologies are crucial for reproducible mass spectrometric analysis. Below are representative protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an electron ionization source.

-

Sample Preparation : Samples are typically dissolved in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Method :

-

Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature : 250 °C.

-

Oven Temperature Program : Initial temperature of 80 °C held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.

-

Injection Mode : Splitless injection.

-

-

MS Method :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Scan Range : m/z 40-400.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation : A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization source.

-

Sample Preparation : Samples are dissolved in a solvent compatible with the mobile phase, typically a mixture of acetonitrile (B52724) and water.

-

LC Method :

-

Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient : A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate : 0.3 mL/min.

-

Column Temperature : 40 °C.

-

-

MS/MS Method :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Capillary Voltage : 3.5 kV.

-

Source Temperature : 120 °C.

-

Desolvation Temperature : 350 °C.

-

Collision Gas : Argon.

-

Collision Energy : Optimized for each transition, typically in the range of 10-30 eV.

-

MRM Transitions :

-

172 → 141

-

172 → 107

-

172 → 77

-

-

Visualizing Fragmentation Pathways

The following diagrams illustrate the logical relationships in the fragmentation of this compound.

Caption: Electron Ionization (EI) fragmentation pathway of this compound.

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated this compound.

Conclusion

This guide provides a foundational understanding of the mass spectrometric fragmentation of this compound. The distinct fragmentation patterns observed under EI and ESI conditions offer complementary information for the structural elucidation and quantification of this compound. The provided experimental protocols serve as a starting point for method development, and the visualized fragmentation pathways offer a clear conceptual framework for data interpretation. Researchers, scientists, and drug development professionals can leverage this information to enhance their analytical workflows and gain deeper insights into the behavior of this compound in various experimental settings.

An In-depth Technical Guide to N-Methylbenzenesulfonamide

This technical guide provides essential information regarding the molecular properties of N-Methylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a chemical compound with the CAS number 5183-78-8.[1][2] Its fundamental molecular attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C7H9NO2S | PubChem[3], CymitQuimica[1], Sigma-Aldrich, TCI[2] |

| Molecular Weight | 171.22 g/mol | PubChem[3] |

| Alternate Molecular Weight | 171.21 g/mol | CymitQuimica[1], TCI[2] |

| Alternate Molecular Weight | 171.219 g/mol | Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | Benzenesulfonyl-N-methylamide | TCI[2] |

Logical Relationship of Chemical Information

The following diagram illustrates the connection between the chemical name and its associated molecular properties.

References

N-methyl-benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-methyl-benzenesulfonamide, a key organic compound. It details its chemical properties, synonyms, and established experimental protocols. Furthermore, it visualizes a general synthesis workflow and illustrates the well-established mechanism of action for the broader benzenesulfonamide (B165840) class of molecules in a key biological context relevant to drug discovery.

Chemical Identity and Properties

N-methyl-benzenesulfonamide is a chemical compound belonging to the sulfonamide group. It is characterized by a methyl group attached to the nitrogen atom of a benzenesulfonamide core.

Synonyms and Identifiers

The compound is known by several names in scientific literature and chemical databases:

-

Benzenesulfonamide, N-methyl-

-

Benzenesulfonyl-N-methylamide

-

N-(Phenylsulfonyl)methanamine

-

AI3-03812

Physicochemical Data

The quantitative properties of N-methyl-benzenesulfonamide are summarized in the table below. These values are critical for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 5183-78-8 | [1] |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Appearance | White to off-white powder or crystals | General Knowledge |

| Purity (Typical) | >98.0% (GC) | General Knowledge |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.[2] | |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)NC | [1] |

| InChIKey | AMHLLNETSFSAI-UHFFFAOYSA-N | [1] |

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of N-methyl-benzenesulfonamide. Datasets are publicly available through various chemical databases.[1]

-

¹H NMR: Spectra available.[1]

-

¹³C NMR: Spectra available.[1]

-

GC-MS (Gas Chromatography-Mass Spectrometry): Data available from the NIST Mass Spectrometry Data Center.[1]

-

FTIR (Fourier-Transform Infrared Spectroscopy): Spectra available.[1]

Experimental Protocols

The following sections detail a representative protocol for the synthesis and purification of N-methyl-benzenesulfonamide, based on standard procedures for sulfonamide formation.[3][4]

Synthesis of N-methyl-benzenesulfonamide

This protocol describes the reaction of benzenesulfonyl chloride with methylamine (B109427) in the presence of a base to yield the target compound.

Materials:

-

Benzenesulfonyl chloride

-

Methylamine (e.g., 40% solution in water or gas)

-

Pyridine (B92270) or an aqueous base (e.g., NaOH, K₂CO₃)[3]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]

-

Hydrochloric acid (HCl), dilute (e.g., 1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[5]

Procedure:

-

Dissolve benzenesulfonyl chloride in the chosen organic solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer, and cool the mixture in an ice bath (0 °C).

-

In a separate flask, prepare a solution of methylamine and the base (e.g., pyridine in DCM, or an aqueous solution of NaOH).

-

Add the methylamine solution dropwise to the stirred, cooled solution of benzenesulfonyl chloride over 15-30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).[5]

-

Upon completion, quench the reaction by adding water. If the reaction mixture is basic, acidify it with dilute HCl to a neutral or slightly acidic pH.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water (2x) and brine (1x).[5]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.[5]

Purification

The crude N-methyl-benzenesulfonamide can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.

-

Silica (B1680970) Gel Flash Column Chromatography: If impurities are present, dissolve the crude product in a minimal amount of solvent and load it onto a silica gel column. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the pure compound.[5]

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, which are crucial in a research and development context.

Synthesis and Purification Workflow

The following diagram outlines the key steps involved in the laboratory synthesis and purification of N-methyl-benzenesulfonamide.

Mechanism of Carbonic Anhydrase Inhibition

The benzenesulfonamide scaffold is a cornerstone of a major class of enzyme inhibitors targeting Carbonic Anhydrases (CAs). These enzymes play critical roles in physiological pH regulation and CO₂ transport. Their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and certain cancers.[6][7] The mechanism involves the sulfonamide's primary amine or mono-substituted amine group coordinating to the catalytic zinc ion in the enzyme's active site.

References

- 1. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Medicine: An In-depth Technical Guide to the Discovery and History of Benzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals